molecular formula C18H20N4O2S B12244832 6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

Cat. No.: B12244832
M. Wt: 356.4 g/mol
InChI Key: BJDMYVWAPCSWSA-UHFFFAOYSA-N
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Description

6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a benzothiazole core, a methoxy group, and a piperidine ring linked to a pyrimidine moiety, making it a unique structure with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety via etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole core or the pyrimidine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound shows promise as a lead molecule for developing new drugs, particularly for targeting specific enzymes or receptors.

    Industry: Its unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.

    Benzothiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

6-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole stands out due to its unique combination of functional groups and heterocyclic rings. This structure provides a versatile platform for further modifications, enhancing its potential as a lead compound in drug discovery and other applications.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

6-methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H20N4O2S/c1-23-14-3-4-15-16(11-14)25-18(21-15)22-9-5-13(6-10-22)12-24-17-19-7-2-8-20-17/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3

InChI Key

BJDMYVWAPCSWSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)COC4=NC=CC=N4

Origin of Product

United States

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